

# An In-Depth Technical Guide to 5-Bromo-6-methylpyridin-3-ol

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## Compound of Interest

Compound Name: 5-Bromo-6-methylpyridin-3-ol

Cat. No.: B176030

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## Abstract

This technical guide provides a comprehensive overview of **5-Bromo-6-methylpyridin-3-ol**, a halogenated pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates key chemical and physical data, outlines a detailed, adaptable synthetic protocol for its derivatives, and explores the potential biological significance of this structural class. While specific biological data for **5-Bromo-6-methylpyridin-3-ol** is not extensively available in the public domain, this guide leverages data from structurally related compounds to provide a foundational understanding for future research and development.

## Chemical and Physical Properties

**5-Bromo-6-methylpyridin-3-ol** is a solid, nitrogen-containing heterocyclic compound. Its core structure, a substituted pyridine ring, is a common scaffold in numerous biologically active molecules. The presence of a bromine atom and a hydroxyl group offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrNO
Molecular Weight	188.02 g/mol
CAS Number	186593-45-3
Appearance	Solid
Boiling Point	328.2 ± 37.0 °C at 760 mmHg[1]
Storage Temperature	4°C, under nitrogen[1]
Purity	Typically ≥97%

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-6-methylpyridin-3-ol** is not readily available in peer-reviewed literature, a general and adaptable method for the synthesis of similar pyridine derivatives involves the Suzuki cross-coupling reaction. The following protocol, adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives, can serve as a robust starting point for researchers.[2]

## General Procedure for Suzuki Cross-Coupling of Bromopyridine Derivatives[2]

This protocol describes the palladium-catalyzed coupling of a bromopyridine with an arylboronic acid.

Materials:

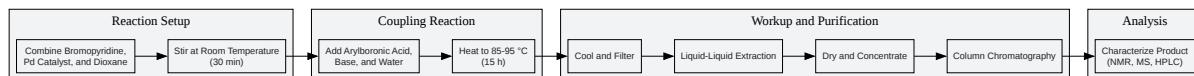
- **5-Bromo-6-methylpyridin-3-ol** (or a suitable precursor like N-[5-bromo-2-methylpyridin-3-yl]acetamide)
- Arylboronic acid (1.1 equivalents)
- Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
- Potassium phosphate (1.5 equivalents)

- 1,4-Dioxane
- Water (typically in a 4:1 ratio with dioxane)
- Ethyl acetate
- Silica gel for column chromatography
- Nitrogen gas

**Procedure:**

- To a Schlenk flask under a nitrogen atmosphere, add the bromopyridine starting material (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and 1,4-dioxane.
- Stir the mixture at room temperature for 30 minutes.
- Add the arylboronic acid (1.1 equivalents), potassium phosphate (1.5 equivalents), and water.
- Heat the reaction mixture to 85-95 °C and stir for 15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter it.
- Dilute the filtrate with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
- Characterize the final product using techniques such as NMR, Mass Spectrometry, and HPLC.

## Logical Workflow for Suzuki Cross-Coupling

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A logical workflow for the Suzuki cross-coupling reaction.

## Potential Biological Activities and Signaling Pathways

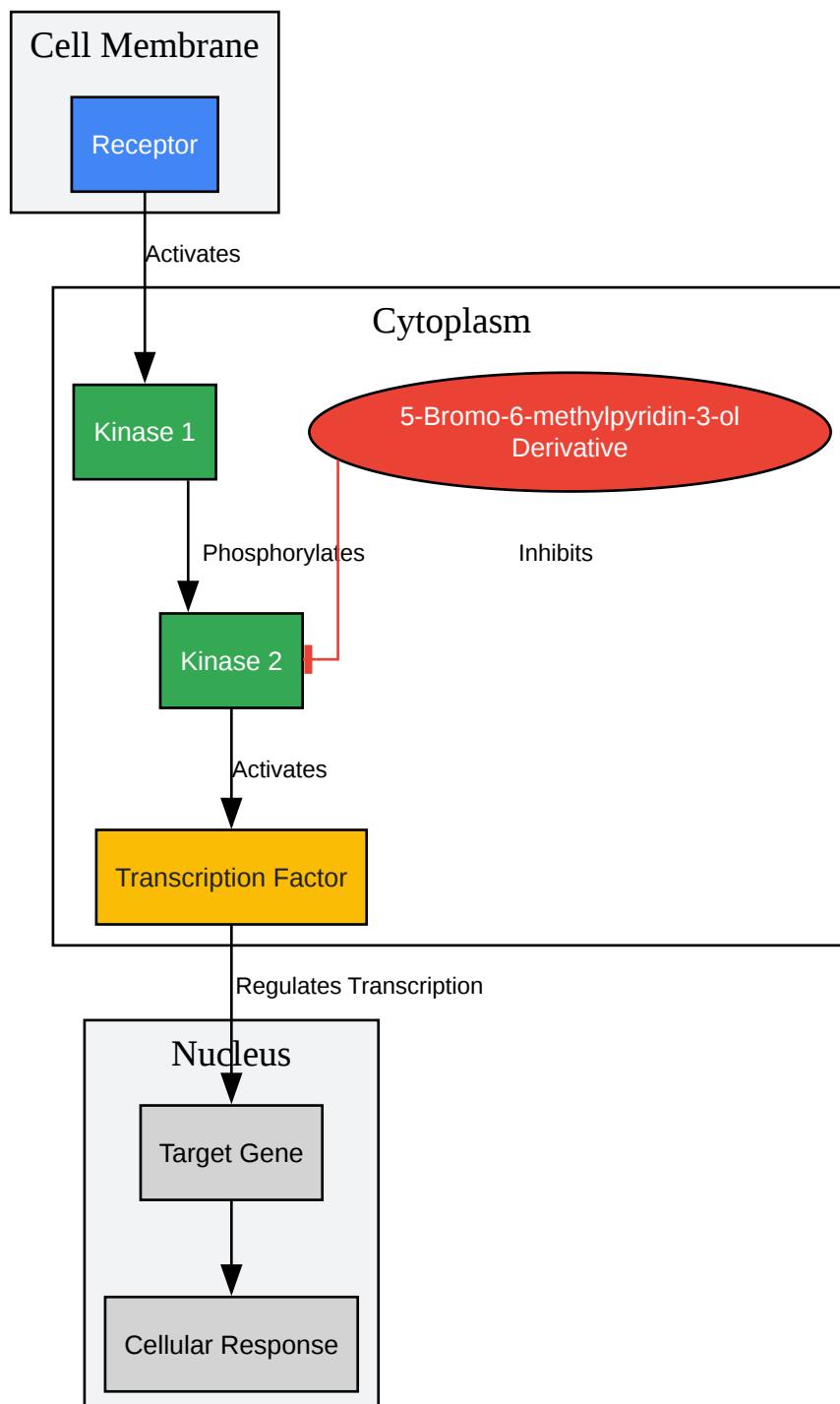
While specific studies on the biological activity of **5-Bromo-6-methylpyridin-3-ol** are scarce, the pyridine scaffold is a well-established pharmacophore in drug discovery. Research on structurally similar pyridine derivatives has revealed a range of biological activities. For instance, studies on other substituted pyridines have demonstrated potential as:

- **Enzyme Inhibitors:** Many pyridine-containing compounds are known to inhibit various enzymes, such as kinases, phosphodiesterases, and histone deacetylases. The specific substitution pattern on the pyridine ring is crucial for determining the inhibitory potency and selectivity.
- **Antimicrobial Agents:** The pyridine nucleus is present in several antibacterial and antifungal agents.
- **CNS-Active Agents:** A number of drugs targeting the central nervous system, including anxiolytics and antidepressants, feature a pyridine core.

A study on 5-aryl-2-methylpyridin-3-amine derivatives, synthesized from a closely related starting material, showed moderate anti-thrombolytic and biofilm inhibition activities.<sup>[2]</sup> Specifically, some derivatives exhibited significant activity against *Escherichia coli*.<sup>[2]</sup> This suggests that derivatives of **5-Bromo-6-methylpyridin-3-ol** could be explored for similar applications.

## Hypothetical Signaling Pathway Involvement

Given the diverse biological roles of pyridine derivatives, a hypothetical involvement in a generic signaling pathway can be visualized. The following diagram illustrates a potential mechanism where a pyridine derivative could act as an inhibitor of a kinase within a cellular signaling cascade.



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A hypothetical signaling pathway inhibited by a pyridine derivative.

## Conclusion and Future Directions

**5-Bromo-6-methylpyridin-3-ol** is a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. While direct biological data is limited, the established reactivity of its functional groups and the known biological activities of related pyridine derivatives provide a strong rationale for its use in the development of new therapeutic agents. Future research should focus on the synthesis of a library of derivatives from **5-Bromo-6-methylpyridin-3-ol** and their systematic evaluation in a range of biological assays to uncover their therapeutic potential.

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## References

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